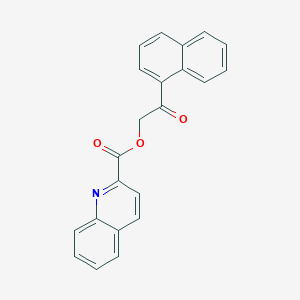
2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related naphthoquinoline derivatives involves sequential three-component reactions that can be facilitated by microwave-assisted synthesis. This approach has been utilized for the efficient synthesis of a series of fused heterocyclic compounds, including naphtho[2,3-f]quinoline derivatives, showcasing operational simplicity and minimal environmental impact. Such methods exemplify the advancements in synthesizing complex molecules through one-pot reactions, with potential relevance to 2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate synthesis (Tu et al., 2009).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have highlighted the importance of intramolecular N−H...O hydrogen bonding, the quinoid effect, and partial π-electron delocalization in determining the stability and reactivity of these molecules. Studies on N-aryl Schiff bases of 2-hydroxy-1-naphthaldehyde, for instance, have provided insights into the planarity and electron distribution within similar molecules, which can inform understanding of 2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate's structure (Gavranić et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of compounds containing quinoline and naphthyl groups has been extensively studied. For example, the palladium(II)-catalyzed arylation of naphthylamides with aryl iodides using a quinolinamide bidentate system highlights the regioselective transformations these molecules can undergo, which may be applicable to understanding the reactions involving 2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate (Huang et al., 2013).
Physical Properties Analysis
The synthesis and study of naphthyl- and quinoline- derivative molecules have also provided insights into their physical properties, such as luminescence. Naphtho[2,3-f]quinoline derivatives, for instance, exhibit good luminescent properties in solution, suggesting potential applications in organic electroluminescent (EL) media. This property may be shared by or influence the design and application of 2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate-based materials (Tu et al., 2009).
Chemical Properties Analysis
Research on the chemical properties of quinoline and naphthyl derivatives often focuses on their electrophilic aromatic reactivities, as demonstrated by the pyrolysis of arylethyl acetates to study quinoline's reactivity. Such studies contribute to a deeper understanding of the reactivity patterns of these molecules, potentially informing the reactivity and functionalization strategies for 2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate (Taylor, 1971).
Orientations Futures
Propriétés
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21(18-10-5-8-15-6-1-3-9-17(15)18)14-26-22(25)20-13-12-16-7-2-4-11-19(16)23-20/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXPUYUCYSJVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)COC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl-2-oxoethyl quinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2-dimethoxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5064235.png)

![11-(5-bromo-2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5064253.png)
![1-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5064259.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5064266.png)
![2-methyl-N-(3-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide](/img/structure/B5064272.png)

![3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5064277.png)
![2-[4-(1H-indol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B5064285.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5064287.png)
![ethyl 4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B5064296.png)
![8-chloro-N'-[1-(4-isopropylphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5064316.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5064336.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B5064342.png)